molecular formula C12H14N2O2S B2621335 1-(1-(Furan-3-yl)propan-2-yl)-3-(thiophen-2-yl)urea CAS No. 1788770-57-9

1-(1-(Furan-3-yl)propan-2-yl)-3-(thiophen-2-yl)urea

Cat. No.: B2621335
CAS No.: 1788770-57-9
M. Wt: 250.32
InChI Key: QPQQVBDPPQUASX-UHFFFAOYSA-N
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Description

1-(1-(Furan-3-yl)propan-2-yl)-3-(thiophen-2-yl)urea is an organic compound that features both furan and thiophene rings These heterocyclic structures are known for their aromatic properties and are commonly found in various natural products and pharmaceuticals

Preparation Methods

The synthesis of 1-(1-(Furan-3-yl)propan-2-yl)-3-(thiophen-2-yl)urea typically involves the reaction of furan and thiophene derivatives with appropriate isocyanates or urea derivatives. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the formation of the urea linkage. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(1-(Furan-3-yl)propan-2-yl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of corresponding sulfoxides or epoxides.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, potentially reducing the urea group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, with reagents like bromine or nitric acid, leading to halogenated or nitrated derivatives.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the furan and thiophene rings.

Scientific Research Applications

1-(1-(Furan-3-yl)propan-2-yl)-3-(thiophen-2-yl)urea has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic or optical properties.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structure suggests potential interactions with biological targets such as enzymes or receptors.

    Medicine: Due to its potential biological activity, it could be explored for therapeutic applications, including as an antimicrobial, anti-inflammatory, or anticancer agent.

    Industry: The compound’s unique properties may make it useful in the development of new materials for electronics, coatings, or other industrial applications.

Mechanism of Action

The mechanism by which 1-(1-(Furan-3-yl)propan-2-yl)-3-(thiophen-2-yl)urea exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

1-(1-(Furan-3-yl)propan-2-yl)-3-(thiophen-2-yl)urea can be compared with other compounds that feature furan or thiophene rings, such as:

    Furan-2-ylmethylamine: A compound with a furan ring and an amine group, used in various chemical syntheses.

    Thiophene-2-carboxylic acid: A thiophene derivative with a carboxylic acid group, used in the synthesis of pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in the combination of both furan and thiophene rings, which may confer distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

IUPAC Name

1-[1-(furan-3-yl)propan-2-yl]-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-9(7-10-4-5-16-8-10)13-12(15)14-11-3-2-6-17-11/h2-6,8-9H,7H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQQVBDPPQUASX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)NC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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